molecular formula C11H14ClNO2 B11881948 tert-Butyl 2-(6-chloropyridin-2-yl)acetate CAS No. 1104643-30-2

tert-Butyl 2-(6-chloropyridin-2-yl)acetate

Cat. No.: B11881948
CAS No.: 1104643-30-2
M. Wt: 227.69 g/mol
InChI Key: MXZUYXCASZLGOQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-chloropyridin-2-yl)acetate typically involves the esterification of 6-chloropyridine-2-acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohols.

Scientific Research Applications

tert-Butyl 2-(6-chloropyridin-2-yl)acetate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted medicinal applications .

Properties

CAS No.

1104643-30-2

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 2-(6-chloropyridin-2-yl)acetate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8/h4-6H,7H2,1-3H3

InChI Key

MXZUYXCASZLGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=CC=C1)Cl

Origin of Product

United States

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